molecular formula C20H18N2O3 B5832920 ethyl [3-(1-naphthoylamino)phenyl]carbamate

ethyl [3-(1-naphthoylamino)phenyl]carbamate

Cat. No. B5832920
M. Wt: 334.4 g/mol
InChI Key: GVWRKAAEZHEUST-UHFFFAOYSA-N
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Description

Ethyl [3-(1-naphthoylamino)phenyl]carbamate, commonly known as ENCA, is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications. ENCA belongs to the class of compounds known as carbamates, which are widely used in the pharmaceutical industry for their diverse pharmacological properties.

Mechanism of Action

ENCA exerts its anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This is achieved through the activation of several signaling pathways, including the p53 pathway, which is responsible for regulating cell cycle progression and DNA repair. ENCA has also been found to inhibit the activity of several enzymes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
ENCA has been found to exert several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. ENCA has also been shown to modulate the expression of several genes that are involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ENCA in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying cancer cell biology and developing new cancer therapies. However, ENCA also has several limitations, including its poor solubility in aqueous solutions and its potential toxicity to normal cells.

Future Directions

There are several potential future directions for research on ENCA, including the development of new formulations that improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the molecular mechanisms underlying ENCA's anticancer effects and to identify potential drug targets for cancer therapy. Finally, ENCA's potential therapeutic applications in other diseases, such as inflammatory and neurodegenerative diseases, should also be explored.

Synthesis Methods

ENCA can be synthesized via a multistep process that involves the reaction of 1-naphthoic acid with 3-aminophenyl ethanol, followed by the addition of ethyl chloroformate. The resulting product is then purified using column chromatography to obtain pure ENCA.

Scientific Research Applications

ENCA has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have shown that ENCA exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. ENCA has also been found to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

ethyl N-[3-(naphthalene-1-carbonylamino)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-2-25-20(24)22-16-10-6-9-15(13-16)21-19(23)18-12-5-8-14-7-3-4-11-17(14)18/h3-13H,2H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWRKAAEZHEUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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